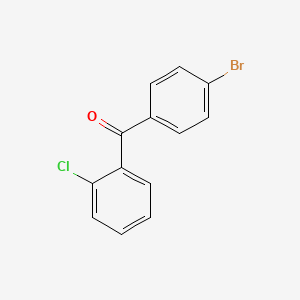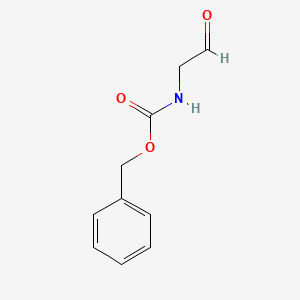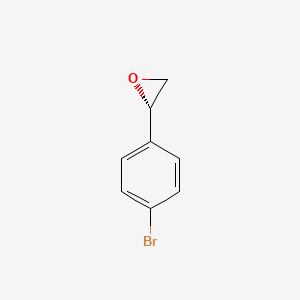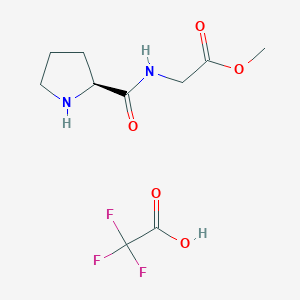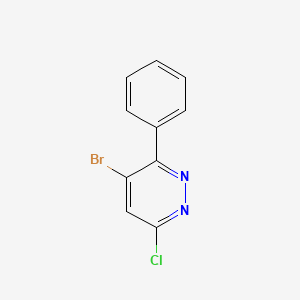
4-Bromo-6-chloro-3-phenylpyridazine
Descripción general
Descripción
The compound 4-Bromo-6-chloro-3-phenylpyridazine is a halogenated pyridazine derivative that has been studied for its potential in synthesizing pharmacologically active molecules. The presence of bromine and chlorine substituents on the pyridazine ring makes it a versatile intermediate for various chemical transformations, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of halogenated pyridazines, such as 4-Bromo-6-chloro-3-phenylpyridazine, often involves halogen dance reactions, which are useful for introducing different halogen atoms onto the pyridazine ring. This method has been demonstrated to be effective for synthesizing pentasubstituted pyridines with desired functionalities for further chemical manipulations . Additionally, the regioselective arylation at position 4 of the compound using Suzuki cross-coupling reactions has been reported, which confirms the utility of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-Bromo-6-chloro-3-phenylpyridazine is not detailed in the provided papers, similar halogenated compounds have been characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These methods help in understanding the crystal packing, stabilization by hydrogen bonds, and the contribution of electrostatic energy in the solid-state structures of such compounds .
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridazines is influenced by the presence of electron-withdrawing halogen substituents, which can activate the ring towards nucleophilic substitution reactions. The compound can undergo various chemical reactions, including Suzuki cross-coupling, to yield a wide range of pharmacologically useful pyridazine derivatives . The versatility of the compound is further highlighted by its potential to react with different reagents to produce triazines, triazepines, and other heterocyclic compounds with potential antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-6-chloro-3-phenylpyridazine are not explicitly discussed in the provided papers. However, the properties of halogenated aromatic compounds generally include high melting points, stability, and solubility in organic solvents. These properties are crucial for their application in organic synthesis and pharmaceutical research. The presence of halogens also affects the electron density of the aromatic ring, influencing its reactivity in various chemical reactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Halogen-rich Intermediates for Synthesis : Compounds like 4-Bromo-6-chloro-3-phenylpyridazine serve as valuable intermediates in medicinal chemistry research for synthesizing pentasubstituted pyridines. These pyridines can be manipulated for desired functionalities, highlighting their significance in chemical synthesis (Wu et al., 2022).
Application in Nuclear Waste Treatment
- Actinide and Lanthanide Separation : Chloro and bromo substituted pyridines, akin to 4-Bromo-6-chloro-3-phenylpyridazine, are studied for their efficiency in separating actinides and lanthanides in nuclear waste, demonstrating their potential in environmental applications (Afsar et al., 2016).
Anticancer Activities
- Potential in Cancer Research : Derivatives of compounds similar to 4-Bromo-6-chloro-3-phenylpyridazine have been explored for their anticancer activities. Studies on Mannich bases derived from related pyridine compounds have shown moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Structural and Material Sciences
- Crystal Structure and Material Synthesis : The synthesis and structural analysis of triazolopyridines, related to 4-Bromo-6-chloro-3-phenylpyridazine, demonstrate their application in the field of material sciences. These studies contribute to understanding the crystal packing and molecular interactions of such compounds (El-Kurdi et al., 2021).
Antimicrobial and Antiviral Applications
- Bioactive Compound Synthesis : Bromo- and chloro-substituted pyridazine derivatives show promise in antimicrobial and antiviral applications. Their synthesis and evaluation against various pathogens, including hepatitis A virus, emphasize their potential in pharmaceutical research (Flefel et al., 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Propiedades
IUPAC Name |
4-bromo-6-chloro-3-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHOSBKNXETOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463097 | |
| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-3-phenylpyridazine | |
CAS RN |
433935-99-0 | |
| Record name | 4-bromo-6-chloro-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine significant in organic synthesis?
A1: The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction offers a controlled approach to introduce various aryl groups onto the pyridazine ring [, ]. This control is crucial as it dictates the final structure and potential biological activity of the resulting molecule. This method provides access to a diverse range of pyridazine derivatives, which are valuable building blocks for drug discovery and material science applications.
Q2: What is the significance of using chloropyridazines in cross-coupling reactions, particularly in the context of the provided research?
A2: The research highlights the usefulness of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions, specifically when dealing with 5-bromo-3(2H)-pyridazinones [, ]. This masking strategy allows for selective modification at other reactive sites on the molecule, like the bromine in 4-bromo-6-chloro-3-phenylpyridazine, without undesired side reactions involving the carbonyl group. After the desired modification, the chlorine can be further manipulated or replaced, expanding the synthetic possibilities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




